苯并咪唑-2-硼酸

描述

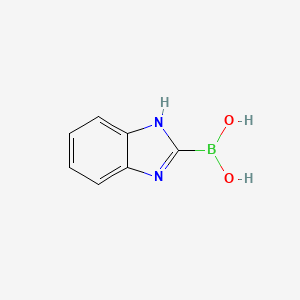

Benzimidazole-2-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzimidazole-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硼中子俘获治疗 (BNCT)

苯并咪唑-2-硼酸已用于开发用于硼中子俘获治疗 (BNCT) 的荧光传感器 . BNCT 是一种很有前景的治疗癌症方法。硼-10 原子在肿瘤组织中的含量和定位直接决定了治疗效果。 设计并合成了一种新型荧光传感器 BITQ,用于靶向硼酸 . 该传感器能够可视化 BPA 在活细胞内的分布,并量化小鼠血液中 BPA 的浓度 .

EGFR 和 erbB2 抑制剂

苯并咪唑衍生物已被推荐为潜在的 EGFR 和 erbB2 抑制剂 . 这些蛋白在细胞生长和分裂中起着关键作用,其过表达通常与某些类型的癌症相关 .

DNA/RNA 结合配体

苯并咪唑衍生物可以作为 DNA/RNA 结合配体 . 这些化合物可以与细胞的遗传物质相互作用,这在各种生物和治疗应用中都是有用的 .

抗肿瘤剂

苯并咪唑衍生物已被研究为潜在的抗肿瘤剂 . 它们可以干扰肿瘤细胞的生长和增殖,使其成为癌症治疗研究中一个很有前景的领域 .

抗菌剂

苯并咪唑衍生物已显示出作为抗菌剂的潜力 . 它们可以抑制各种类型微生物的生长,包括细菌和真菌 .

缓蚀剂

苯并咪唑及其衍生物在文献中被提及为钢、纯金属和合金的缓蚀剂 . 它们可以在这些材料表面形成保护层,防止它们被环境降解 .

作用机制

Target of Action

Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of Benzimidazole-2-boronic acid are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .

Mode of Action

The mode of action of Benzimidazole-2-boronic acid involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, Benzimidazole-2-boronic acid can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .

Biochemical Pathways

The biochemical pathways affected by Benzimidazole-2-boronic acid are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in Benzimidazole-2-boronic acid is transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The molecular and cellular effects of Benzimidazole-2-boronic acid’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .

Action Environment

The action, efficacy, and stability of Benzimidazole-2-boronic acid can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

生化分析

Biochemical Properties

Benzimidazole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of benzimidazole-2-boronic acid is with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of benzimidazole-2-boronic acid can form a covalent bond with the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell . This interaction is particularly significant in the context of cancer therapy, as proteasome inhibitors can induce apoptosis in cancer cells by disrupting their protein homeostasis .

Cellular Effects

Benzimidazole-2-boronic acid has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, for instance, benzimidazole-2-boronic acid can induce cell cycle arrest and apoptosis by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded and damaged proteins, triggering the unfolded protein response and ultimately resulting in cell death . Additionally, benzimidazole-2-boronic acid has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and other signaling molecules, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .

Molecular Mechanism

The molecular mechanism of action of benzimidazole-2-boronic acid involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. The boronic acid group in benzimidazole-2-boronic acid can interact with the active sites of enzymes, such as proteasomes, by forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues . This interaction inhibits the enzymatic activity, leading to the accumulation of substrates and subsequent cellular effects. In addition to enzyme inhibition, benzimidazole-2-boronic acid can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzimidazole-2-boronic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that benzimidazole-2-boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . The long-term effects of benzimidazole-2-boronic acid on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of proteasome activity and accumulation of proteins . These effects can result in chronic cellular stress and apoptosis, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of benzimidazole-2-boronic acid can vary with different dosages in animal models. At low doses, benzimidazole-2-boronic acid can effectively inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, benzimidazole-2-boronic acid can lead to adverse effects, such as toxicity and damage to normal tissues . Threshold effects have been observed, with a certain dosage required to achieve therapeutic efficacy while minimizing toxic side effects . These findings highlight the importance of optimizing the dosage of benzimidazole-2-boronic acid for therapeutic applications.

Metabolic Pathways

Benzimidazole-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of benzimidazole-2-boronic acid involves its interaction with proteasomes, leading to the inhibition of protein degradation and accumulation of substrates . Additionally, benzimidazole-2-boronic acid can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions can result in changes in the levels of key metabolites, such as amino acids, nucleotides, and lipids, affecting overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of benzimidazole-2-boronic acid within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, benzimidazole-2-boronic acid can interact with intracellular transporters and binding proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of benzimidazole-2-boronic acid within specific tissues and cells can influence its activity and therapeutic efficacy . For example, the selective accumulation of benzimidazole-2-boronic acid in cancer cells can enhance its anticancer effects while minimizing toxicity to normal tissues .

Subcellular Localization

The subcellular localization of benzimidazole-2-boronic acid plays a crucial role in its activity and function. Studies have shown that benzimidazole-2-boronic acid can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The targeting signals and post-translational modifications of benzimidazole-2-boronic acid can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of benzimidazole-2-boronic acid to the endoplasmic reticulum can enhance its ability to induce the unfolded protein response and apoptosis in cancer cells .

属性

IUPAC Name |

1H-benzimidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOQAOHOLTYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)